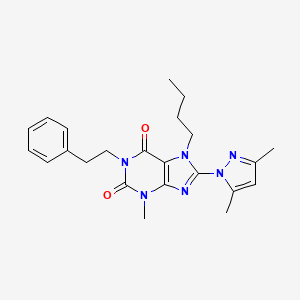

![molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0](/img/structure/B2829297.png)

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structures of some complexes based on similar compounds were determined by single-crystal X-ray diffraction analysis . The binuclear complexes are isostructural. The two metal ions of each complex show different coordination environments .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .科学的研究の応用

Medicinal Chemistry and Drug Development

Imidazo[1,5-a]pyridine derivatives exhibit promising pharmacological activities. Researchers have explored their potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs. The unique structural features of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone make it an attractive scaffold for designing novel pharmaceutical compounds. Its interactions with biological targets and potential therapeutic applications warrant further investigation .

Optoelectronic Devices and Luminescent Materials

The conjugated system in imidazo[1,5-a]pyridine derivatives contributes to their luminescent properties. These compounds can serve as emitters in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. Researchers have explored their use in confocal microscopy and imaging due to their fluorescence properties. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could play a role in developing advanced optoelectronic materials .

Materials Science and Surface Modification

Functionalized imidazo[1,5-a]pyridines can be incorporated into polymers, coatings, and nanomaterials. Their presence enhances material properties such as stability, adhesion, and conductivity. Researchers have investigated the use of these derivatives for surface modification, corrosion protection, and catalysis. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may contribute to innovative material design .

Agrochemicals and Crop Protection

Imidazo[1,5-a]pyridine-based compounds have been explored as agrochemicals due to their pesticidal and herbicidal activities. Their mode of action involves disrupting key biological processes in pests and weeds. Researchers have synthesized derivatives with improved selectivity and reduced environmental impact. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could contribute to sustainable crop protection strategies .

Antibacterial Agents and Infectious Disease Research

Recent studies highlight the antibacterial potential of imidazo[1,5-a]pyridine analogues. These compounds exhibit activity against Mycobacterium tuberculosis (TB) and other bacterial pathogens. Researchers have investigated their mechanisms of action and explored their use in drug-resistant TB treatment. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may play a role in combating infectious diseases .

Coordination Chemistry and Metal Complexes

The nitrogen-rich imidazo[1,5-a]pyridine scaffold readily forms coordination complexes with transition metals. These complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior. Researchers have explored their use in molecular sensors and catalysts. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could serve as a ligand in metal coordination chemistry .

作用機序

Target of Action

Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .

特性

IUPAC Name |

2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDIBCIERXEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)